molecular formula C17H19N6O8P B1211927 N-adenylylanthranilic acid

N-adenylylanthranilic acid

Cat. No.: B1211927
M. Wt: 466.3 g/mol
InChI Key: VRPRDYILQKJWNN-XNIJJKJLSA-N
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Description

N-Acetylanthranilic acid (C₉H₉NO₃; molecular weight 179.18 g/mol) is an anthranilic acid derivative where the amino group is acylated with an acetyl moiety . It is synthesized via the reaction of anthranilic acid (2-aminobenzoic acid) with acetylating agents such as acetic anhydride or acetyl chloride. A common synthetic route involves the acylation of anthranilic acid intermediates under alkaline conditions, achieving yields of 60–90% . This compound serves as a precursor for pharmaceuticals and bioactive molecules, leveraging its dual functional groups (carboxylic acid and acetamide) for further derivatization.

Properties

Molecular Formula

C17H19N6O8P

Molecular Weight

466.3 g/mol

IUPAC Name

2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]benzoic acid

InChI

InChI=1S/C17H19N6O8P/c18-14-11-15(20-6-19-14)23(7-21-11)16-13(25)12(24)10(31-16)5-30-32(28,29)22-9-4-2-1-3-8(9)17(26)27/h1-4,6-7,10,12-13,16,24-25H,5H2,(H,26,27)(H2,18,19,20)(H2,22,28,29)/t10-,12-,13-,16-/m1/s1

InChI Key

VRPRDYILQKJWNN-XNIJJKJLSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • N-Acetylanthranilic acid is the simplest derivative, with high synthetic yields due to the reactivity of acetyl chloride .
  • N-Phenylanthranilic acid lacks an acyl group but features a phenylamine moiety, making it a chloride channel inhibitor (e.g., DPC) .
  • 6-Nitro derivatives exhibit electron-withdrawing nitro groups, which may enhance electrophilic reactivity in drug design .

Thermodynamic and Solubility Properties

  • Thermodynamics : Anthranilic acid derivatives exhibit moderate melting points (e.g., anthranilic acid melts at 147–150°C with ΔfusH ≈ 20.5 kJ/mol) . Acylation increases hydrophobicity, reducing aqueous solubility.
  • Solubility: N-Acetylanthranilic acid is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO), whereas N-benzoyl analogs require non-polar solvents .

Pharmaceutical Relevance

  • N-Acetylanthranilic acid is a key intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antimalarials .
  • N-Phenylanthranilic acid (Diphenylamine-2-carboxylic acid) is used in ion channel research and as a corrosion inhibitor .

Limitations and Challenges

  • Synthetic Complexity : Bulky acyl groups (e.g., benzoyl) reduce reaction yields and require stringent conditions .

Q & A

Q. What are the established synthetic routes for N-adenylylanthranilic acid, and how can reaction efficiency be optimized?

this compound synthesis typically involves adenylation of anthranilic acid derivatives. Key steps include:

  • Adenylation : Use ATP-dependent adenyltransferases or chemical coupling agents (e.g., carbodiimides) to attach the adenyl group to anthranilic acid .
  • Optimization : Control variables such as pH (6.5–7.5), temperature (25–37°C), and stoichiometric ratios of reactants. Trial experiments should identify optimal conditions, with efficiency measured via HPLC yield quantification .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm for adenyl groups) and comparison to Food Chemicals Codex (FCC) purity standards .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) for proton environment analysis and mass spectrometry (MS) for molecular weight validation (e.g., NIST reference spectra for adenylated compounds) .

Q. What are the standard protocols for quantifying this compound in complex biological matrices?

  • Extraction : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from biological fluids.
  • Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-adenylylanthranilic acid) to minimize matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data involving this compound?

  • Systematic Review : Conduct a scoping study to map conflicting evidence, focusing on variables like enzyme source (e.g., bacterial vs. eukaryotic systems) and assay conditions (pH, cofactors) .
  • Statistical Reconciliation : Apply meta-analysis with random-effects models to account for heterogeneity. Use tools like PRISMA guidelines to ensure transparency .

Q. What experimental strategies are effective in determining the kinetic parameters of adenylation reactions involving this compound?

  • Steady-State Kinetics : Use spectrophotometric assays to monitor ATP consumption (decrease in NADH absorbance at 340 nm) under varying substrate concentrations.
  • Data Analysis : Fit data to the Michaelis-Menten equation using nonlinear regression. Validate with ANOVA to compare model fits across replicates .

Q. How can computational modeling be integrated with experimental data to study the interaction of this compound with target enzymes?

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities and active-site interactions. Cross-validate with mutagenesis studies (e.g., alanine scanning of catalytic residues) .
  • Molecular Dynamics (MD) : Simulate enzyme-ligand complexes over 100-ns trajectories to assess conformational stability. Compare results with experimental kinetic data to refine models .

Q. What methodologies are recommended for studying the stability of this compound under physiological conditions?

  • Forced Degradation Studies : Expose the compound to stressors (e.g., pH 2–9, 40–60°C) and monitor degradation via LC-MS. Identify degradation products using NIST spectral libraries .
  • Half-Life Calculation : Use first-order kinetics models to estimate stability in simulated biological fluids (e.g., plasma, lysosomal buffers) .

Q. How can researchers design experiments to investigate the role of this compound in secondary metabolite biosynthesis?

  • Gene Knockdown : Use CRISPR/Cas9 to silence adenylation domains in biosynthetic gene clusters. Compare metabolite profiles via untargeted metabolomics (e.g., UPLC-QTOF-MS) .
  • Isotope Tracing : Feed ¹³C-labeled anthranilic acid to cultures and track incorporation into metabolites using NMR .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

  • Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Error Handling : Include standard deviation error bars and perform outlier tests (e.g., Grubbs’ test) to ensure data robustness .

Q. How should researchers document and share raw data for studies on this compound to ensure reproducibility?

  • Data Archiving : Deposit raw spectra, chromatograms, and kinetic datasets in repositories like Zenodo or Figshare.
  • Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental conditions (e.g., buffer composition, instrument settings) .

Addressing Contradictions and Gaps

Q. What strategies can mitigate variability in adenylation activity assays across laboratories?

  • Protocol Harmonization : Adopt standardized buffer systems (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) and reference substrates (e.g., ATPγS for negative controls) .
  • Interlaboratory Studies : Conduct round-robin trials to identify sources of variability (e.g., pipetting accuracy, enzyme lot differences) .

Q. How can researchers address the lack of high-resolution structural data for this compound-bound enzymes?

  • Crystallography : Co-crystallize the compound with target enzymes (e.g., adenylation domains of nonribosomal peptide synthetases). Optimize crystallization conditions using sparse matrix screening .
  • Cryo-EM : Apply single-particle analysis for complexes unsuitable for crystallization, targeting resolutions ≤3.0 Å .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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